molecular formula C36H51ClN6O5 B13450704 Atazanavir N13-descarboxymethyl

Atazanavir N13-descarboxymethyl

Cat. No.: B13450704
M. Wt: 683.3 g/mol
InChI Key: WALCMJGWDGOBQV-PMAQQVHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atazanavir N13-descarboxymethyl is a modified form of atazanavir, an antiretroviral medication used primarily to treat HIV/AIDS. This derivative is characterized by the removal of the carboxymethyl group from the N13 position. Atazanavir itself is a protease inhibitor that works by blocking the action of HIV protease, an enzyme that HIV needs to multiply .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Atazanavir N13-descarboxymethyl involves the use of DEPBT as a condensing agent. The reaction typically involves 1-[4-(pyridine-2-yl)-phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane reacting with N-methoxycarbonyl-L-tertiary leucine in an organic solvent . This method is preferred due to its economic feasibility, safety, and high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve nanoparticle formulation to enhance its bioavailability. This method addresses the compound’s intense lipophilicity and poor aqueous solubility, which are common challenges in its oral delivery .

Chemical Reactions Analysis

Types of Reactions

Atazanavir N13-descarboxymethyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various metabolites that contribute to the compound’s effectiveness and potential toxicity. These metabolites are identified using techniques like liquid chromatography coupled with mass spectrometry .

Scientific Research Applications

Mechanism of Action

Atazanavir N13-descarboxymethyl exerts its effects by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells. It binds to the active site of HIV-1 protease, preventing the formation of mature virions. This inhibition results in the production of immature, noninfectious viral particles .

Comparison with Similar Compounds

Similar Compounds

    Atazanavir: The parent compound, used widely in HIV treatment.

    Darunavir: Another protease inhibitor with a similar mechanism of action.

    Lopinavir: A protease inhibitor often used in combination with ritonavir.

Uniqueness

Atazanavir N13-descarboxymethyl is unique due to the removal of the carboxymethyl group, which may influence its pharmacokinetic properties and effectiveness. This modification allows for the study of structure-activity relationships and optimization of drug formulations .

Properties

Molecular Formula

C36H51ClN6O5

Molecular Weight

683.3 g/mol

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C36H50N6O5.ClH/c1-35(2,3)30(37)32(44)39-28(21-24-13-9-8-10-14-24)29(43)23-42(41-33(45)31(36(4,5)6)40-34(46)47-7)22-25-16-18-26(19-17-25)27-15-11-12-20-38-27;/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,44)(H,40,46)(H,41,45);1H/t28-,29-,30+,31+;/m0./s1

InChI Key

WALCMJGWDGOBQV-PMAQQVHKSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N.Cl

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N.Cl

Origin of Product

United States

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